3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Description
3-(Benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound featuring a fused imidazo-triazole core. The molecule is substituted at position 3 with a benzylsulfanyl group and at position 7 with a 4-ethoxyphenyl moiety. Its synthesis typically involves regioselective alkylation or coupling reactions, as seen in analogous imidazo-triazole derivatives . The compound’s structure is confirmed via spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy, which are standard for characterizing tautomerism and substituent effects in similar systems .
Properties
IUPAC Name |
3-benzylsulfanyl-7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-2-24-17-10-8-16(9-11-17)22-12-13-23-18(22)20-21-19(23)25-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDUPFOTHYUNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with benzyl isothiocyanate to form an intermediate, which then undergoes cyclization with an appropriate aldehyde to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Dipolar Azide–Nitrile Cycloaddition (DCR)
The imidazo-triazole scaffold is synthesized via dipolar cycloaddition between nitriles and azides. For example:
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3a (4-bromo-2,1,3-benzothiadiazole) reacts with benzyl azide under optimized conditions (50 mol.% KOtBu in DMSO at 70°C for 3 h) to yield 5-amino-1,2,3-triazole-linked derivatives (4a–g ) in 94% yield .
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Key factors: Excess azide (3.0 equiv.), strong base (KOtBu), and polar aprotic solvents (DMSO) accelerate the reaction .
Suzuki–Miyaura Cross-Coupling
The ethoxyphenyl group is introduced via palladium-catalyzed coupling:
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Mono-brominated benzothiadiazole (1 ) reacts with boropinacolate derivatives under Suzuki conditions (Pd catalyst, NaOtBu) to form nitrile intermediates (3a–b ) .
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Example: 2 (4-BPin-substituted benzothiadiazole) couples with ortho-bromo-2-phenylacetonitrile to yield 3b in moderate yields .
Nucleophilic Substitution at Benzylsulfanyl Group
The benzylsulfanyl (-S-benzyl) group undergoes substitution with nucleophiles:
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General procedure : React with thiols or amines in polar solvents (e.g., DMF, acetonitrile) using bases like K₂CO₃ or Cs₂CO₃ .
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Example: Replacement with cinnamylthio groups forms derivatives like 3-(cinnamylthio)-7-(4-ethoxyphenyl)-imidazo-triazole (CAS 921542-37-2).
Pd-Catalyzed C–N Coupling
The triazole NH group participates in Buchwald–Hartwig amination:
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4a reacts with aryl bromides (e.g., phenyl bromide) using er-NHC-Pd/t-Bu₃P·HBF₄ (5/10 mol.%) in 1,4-dioxane at 110°C to form N,N-diarylated products (6a–l ) in >90% yield .
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Applications: Installation of carbazole blocks or extended π-systems for optoelectronic materials .
Acid-Catalyzed Cyclization
Under strong acidic conditions (conc. HCl in ethanol), the compound undergoes cyclization to form fused heterocycles:
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Example: Indolo-triazolo-pyridazinethiones (7–16 ) are synthesized via cyclization of Schiff bases derived from triazole-indole hybrids .
Comparative Reaction Conditions
Biological Activity and Derivatives
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Anticancer Activity : Derivatives inhibit c-Met kinase (IC₅₀: 0.24–11.77 μM) and exhibit cytotoxicity against HT-29, A549, and MKN-45 cell lines .
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Antimicrobial Activity : Hybrids with electron-withdrawing substituents (e.g., -F, -NO₂) show enhanced efficacy against MRSA (MIC: 0.046–3.11 μM) .
Key Structural Insights
Scientific Research Applications
3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The imidazo[2,1-c][1,2,4]triazole scaffold allows for diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Tautomerism and Spectroscopic Behavior
The target compound, like other imidazo-triazoles, may exhibit tautomerism between 1H- and 5H-forms, depending on the hydrogen bonding at N1 or N5 positions . This is critical for NMR interpretation:
- ¹H-NMR : Signals for the ethoxyphenyl group (δ ~6.8–7.5 ppm) and benzylsulfanyl protons (δ ~4.3–4.6 ppm for CH₂) align with data from compound 9 (δ 4.32–4.58 ppm for CH₂ groups) .
- ¹³C-NMR : The ethoxy carbon (C-O) resonates at ~63–65 ppm, distinct from methylthio (C-S, ~20–25 ppm) or trifluoromethyl (C-F₃, ~125 ppm) substituents .
Biological Activity
The compound 3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a member of the imidazo[2,1-c][1,2,4]triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound features a complex structure that includes a benzylsulfanyl group and an ethoxyphenyl moiety attached to the imidazo[2,1-c][1,2,4]triazole core. The synthesis typically involves multi-step reactions that integrate various chemical precursors to yield the final product.
General Synthetic Route
- Formation of Imidazo[2,1-c][1,2,4]triazole Core : The initial step often involves cyclization reactions of appropriate triazole derivatives.
- Introduction of Functional Groups : Subsequent steps introduce the benzylsulfanyl and ethoxyphenyl groups through nucleophilic substitution or coupling reactions.
Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown potent effects against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Imidazo[2,1-c][1,2,4]triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.125 μg/mL |
| Compound B | E. coli | 0.250 μg/mL |
| Compound C | Pseudomonas aeruginosa | 0.500 μg/mL |
Anticancer Activity
Imidazo[2,1-c][1,2,4]triazoles have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases and modulation of cell cycle progression.
The biological activity of This compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Some triazole derivatives have shown the ability to intercalate DNA or inhibit topoisomerases.
- Reactive Oxygen Species (ROS) Generation : Certain compounds can induce oxidative stress in target cells leading to cell death.
Study 1: Antibacterial Efficacy
In a recent study published in a peer-reviewed journal, a series of imidazo[2,1-c][1,2,4]triazole derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that compounds similar to This compound exhibited MIC values significantly lower than traditional antibiotics like vancomycin and ciprofloxacin .
Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of imidazo[2,1-c][1,2,4]triazole derivatives against various cancer cell lines. The study revealed that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .
Q & A
Basic Questions
Q. What are the primary synthetic strategies for 3-(benzylsulfanyl)-7-(4-ethoxyphenyl)imidazo[2,1-c][1,2,4]triazole derivatives?
- Methodological Answer : The compound can be synthesized via alkylation of precursor thiols. For example, reacting 7-aryl-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazol-3-thiol with benzyl halides (e.g., methyl iodide) under basic conditions (e.g., KOH or NaOH) yields the target compound. Optimization of reaction time, solvent (e.g., acetone or ethanol), and temperature (reflux conditions) improves yields .
- Key Characterization : Confirm regioselective alkylation using -NMR to verify the absence of residual thiol protons (e.g., 5.6 ppm signal) and monitor sulfur substitution via FT-IR (S-H stretch at ~2500 cm disappears) .
Q. How is structural isomerism resolved in imidazo-triazole derivatives during synthesis?
- Methodological Answer : Use - HMBC NMR to identify tautomeric forms and regioselectivity. For instance, coupling patterns between nuclei (e.g., 153.7 ppm for 1-N and 225.9 ppm for 4-N) and adjacent protons (e.g., 12.94 ppm for 1-N-H) distinguish between 1H- and 5H-isomers. X-ray crystallography or 2D NMR (COSY, NOESY) can further validate spatial arrangements .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Antimicrobial activity is assessed via MIC (Minimal Inhibitory Concentration) assays. For example, derivatives like 7-(4-methylphenyl)-3-methylthio analogs show MIC values of 31.7 mM against Staphylococcus aureus ATCC 25923, outperforming ampicillin. Standardize testing using broth microdilution (CLSI guidelines) and include positive controls (e.g., chloramphenicol) .
Advanced Research Questions
Q. How do substituents on the 7-aryl group influence biological activity and regioselectivity?
- Methodological Answer : Introduce electron-donating (e.g., 4-ethoxy) or electron-withdrawing (e.g., nitro) groups to the 7-aryl ring to modulate electronic effects. Use Hammett plots to correlate substituent σ-values with MIC data. For example, 4-ethoxy groups enhance lipophilicity, improving membrane penetration, while nitro groups may reduce activity due to metabolic instability .
- Synthetic Challenge : Optimize nitration conditions (e.g., HNO/HSO) to avoid over-oxidation. Monitor regiochemistry via -NMR (e.g., C-7 chemical shift at ~125 ppm for nitroso derivatives) .
Q. How to address contradictory NMR data in structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or dynamic exchange. Use variable-temperature (VT) NMR to freeze conformational changes. For example, cooling to 233 K resolves overlapping 1-N-H and 5-N-H signals. Alternatively, employ -edited HSQC to map nitrogen-proton correlations unambiguously .
Q. What strategies improve yield in regioselective alkylation of the triazole core?
- Methodological Answer : Use bulky bases (e.g., DBU) or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity at the sulfur site. For example, alkylation with methyl iodide in THF/tributylamine increases yields to 78% compared to aqueous KOH. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How does tautomerism affect reactivity in further functionalization (e.g., acylation)?
- Methodological Answer : Tautomerism (1H vs. 5H forms) dictates electrophilic substitution sites. Acylation with acetic anhydride under acidic conditions (HSO) favors 7-acyl derivatives, while pyridine promotes 1-acyl isomers. Confirm products via -NMR (e.g., acetyl protons at ~2.3 ppm) and IR (C=O stretch at ~1700 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
